4-Ethoxy-3-fluorobenzoic acid

説明

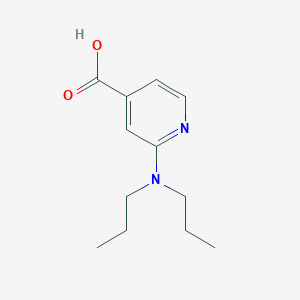

4-Ethoxy-3-fluorobenzoic acid is a derivative of benzoic acid . It is a synthetic intermediate and is used in various fields including chemical, biological, and pharmaceutical industries .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the use of 4-fluorobenzyl alcohol and diethylene glycol dimethyl ether, which are subjected to ultrasonic irradiation at 40 kHz/30 W/70 °C for 30 minutes . Another method involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride is introduced using tetrafluoroborate .Molecular Structure Analysis

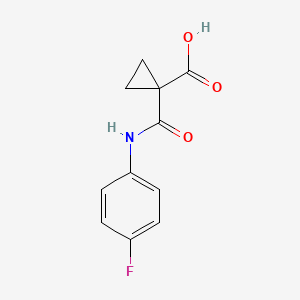

The molecular structure of this compound can be represented by the formula C9H9FO3 . The InChI code for this compound is 1S/C9H9FO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2H2,1H3, (H,11,12) .科学的研究の応用

Biodegradation and Environmental Impact :

- Bacterial Degradation: Certain bacterial strains can use 4-fluorobenzoic acid as their sole carbon and energy source. This includes strains from the genera Alcaligenes, Pseudomonas, and Aureobacterium. These bacteria degrade 4-fluorobenzoic acid through different pathways, one of which involves the conversion to 4-fluorocatechol and subsequent degradation to less harmful compounds (Oltmanns, Müller, Otto, & Lingens, 1989).

- Transformation in Anaerobic Conditions: Fluorophenols, including 4-fluorophenol, undergo transformation to fluorobenzoic acids under anaerobic conditions. This indicates a para-carboxylation process in the transformation of phenol to benzoate (Genthner, Townsend, & Chapman, 1989).

Chemical Synthesis and Structural Analysis :

- Synthesis with Piperazine: 4-Ethoxy-3-fluorobenzoic acid can react with other compounds, such as ethyl 1-piperazinecarboxylate, to produce complex molecules like EPBA (ethyl piperazine benzoic acid). The crystal structure of these molecules has been studied for better understanding of their properties (Faizi, Ahmad, & Golenya, 2016).

- Formation of Cd(II) Complexes: Research has shown that Cd(II) complexes formed with 4-fluorobenzoic acid and other ligands exhibit antibacterial resistance, demonstrating potential applications in microbial resistance studies (Sertçelik & Durman, 2020).

Medical and Biological Applications :

- Positron Emission Tomography (PET) Imaging: Fluorinated derivatives, including those related to this compound, have been used as probes in PET imaging for detecting β-amyloid plaques in Alzheimer's disease. This demonstrates the potential use of fluorinated compounds in neuroimaging and diagnosis (Cui et al., 2012).

Safety and Hazards

While specific safety data for 4-Ethoxy-3-fluorobenzoic acid is not available, it is advisable to handle it with care. Users should wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

作用機序

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the ethoxy and fluorine groups on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .

Biochemical Pathways

For instance, 3-fluorobenzoic acid is catabolized via the benzoate-degrading pathway

Pharmacokinetics

The compound’s molecular weight (18417 g/mol) and its structure suggest that it may be absorbed and distributed in the body . The presence of the ethoxy and fluorine groups could influence its metabolism and excretion, but more research is needed to confirm this.

Result of Action

Benzoic acid derivatives are known to have various biological effects, depending on their specific structure and the targets they interact with

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

生化学分析

Biochemical Properties

4-Ethoxy-3-fluorobenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, this compound can bind to proteins, potentially altering their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and stability in biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. It can also alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, such as cytochrome P450, which can result in enzyme inhibition or activation. This binding often involves interactions with the active site of the enzyme, leading to changes in enzyme activity and subsequent metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, such as liver toxicity and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative metabolism and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic pathways often involve the participation of cofactors, such as NADPH, which are required for the enzymatic reactions. The effects on metabolic flux and metabolite levels can vary depending on the concentration and duration of exposure to this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of this compound in specific tissues, affecting its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

4-ethoxy-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBYLMBZCTVHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611138 | |

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5710-64-5 | |

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5710-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

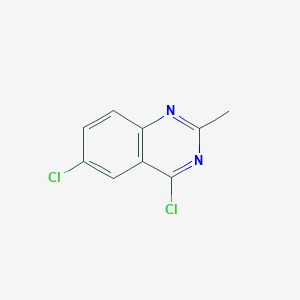

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

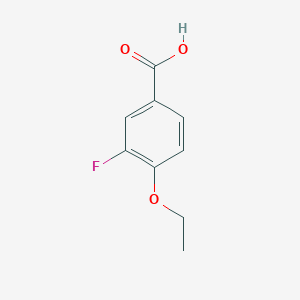

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

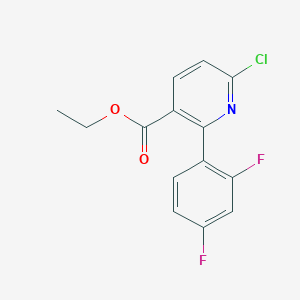

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)